2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

Cereblon binding NanoBRET Target engagement

Dedicated CRBN-recruiting isoindolinone building block featuring a single aldehyde at the 4-position for orthogonal reductive amination with amine-terminated PEG/alkyl linkers. Unlike parent lenalidomide, this desamino variant eliminates racemisation risks during conjugation, enabling achiral PROTAC library synthesis. The solvent-exposed exit vector supports ternary complex formation with diverse target proteins. Ideal for high-throughput parallel synthesis and systematic SAR exploration of linker length, composition, and neosubstrate selectivity (IKZF1/3, CK1α).

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 2642231-76-1
Cat. No. B6604338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde
CAS2642231-76-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C=O
InChIInChI=1S/C14H12N2O4/c17-7-8-2-1-3-9-10(8)6-16(14(9)20)11-4-5-12(18)15-13(11)19/h1-3,7,11H,4-6H2,(H,15,18,19)
InChIKeyWCPNGVGMEFNTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desamino Lenalidomide-7-CO (CAS 2642231-76-1) Procurement Guide for PROTAC and Molecular Glue Development


2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde, widely catalogued as Desamino lenalidomide-7-CO (CAS 2642231-76-1, molecular weight 272.26 g/mol, formula C14H12N2O4), is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the lenalidomide-derived isoindolinone class . It is purpose-built as a synthetic intermediate for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, featuring a reactive aldehyde handle at the 4-position of the 1-oxoisoindoline scaffold while retaining the glutarimide ring essential for CRBN engagement . Unlike the parent drug lenalidomide, this compound lacks the aniline NH2 group (hence 'desamino') and instead provides a single aldehyde group for orthogonal conjugation, making it a dedicated building block for bifunctional degrader assembly rather than a standalone therapeutic agent [1].

Why Generic Substitution of Desamino Lenalidomide-7-CO Fails in PROTAC Programmes


In the design of CRBN-recruiting PROTACs, the identity and position of the linker attachment point on the E3 ligand are primary determinants of ternary complex formation, ubiquitination efficiency, degradation kinetics, and neosubstrate selectivity [1]. Desamino lenalidomide-7-CO is defined by its single aldehyde at the 4-position of the 1-oxoisoindoline ring, which dictates a specific exit vector from the CRBN binding pocket. Swapping this compound for a closely related analog—such as Desamino lenalidomide-5-CO (aldehyde at the 5-position, CAS 2866307-09-5) or Desamino lenalidomide-COOH (carboxylic acid at the 4-position, CAS 2287259-68-9)—alters both the conjugation chemistry and the spatial orientation of the attached target recruiter, creating a distinct degrader molecule with potentially different degradation selectivity and potency (see Section 3 for quantitative evidence). Even same-position variants carrying a different functional group (e.g., -COOH, -NO2, -ethynyl) require different linker chemistry and cannot be simply interchanged without re-optimisation of the entire degrader construct [2].

Quantitative Differentiation Evidence for 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde


CRBN Binding Affinity Retention of the 4-Aldehyde Desamino Lenalidomide Scaffold

The core desamino lenalidomide scaffold (lacking the aniline NH2) retains CRBN binding affinity comparable to lenalidomide. In a cellular NanoBRET target engagement assay, desamino lenalidomide derivatives displace the BODIPY-lenalidomide tracer from NanoLuc-CRBN expressed in HEK293T cells with IC50 values in the sub-micromolar to low micromolar range. Specifically, the desamino scaffold yields IC50 values of approximately 550–605 nM in this displacement format, compared to lenalidomide which exhibits an IC50 of approximately 480 nM (whole blood TNF-α) and approximately 12.9 µM in CRBN ubiquitination assays [1]. This establishes that removal of the 4-amino group (desamino modification) does not abolish CRBN engagement, and the aldehyde handle at the 4-position remains solvent-exposed and available for linker conjugation without disrupting the glutarimide–CRBN interaction [2]. The measured affinity is sufficient for ternary complex formation in PROTAC applications, where avidity effects from the target ligand further stabilise the complex.

Cereblon binding NanoBRET Target engagement

Positional Selectivity: 4-Aldehyde vs. 5-Aldehyde Desamino Lenalidomide Direct Comparison

The 4-carbaldehyde regioisomer (CAS 2642231-76-1) provides a fundamentally different exit vector from the CRBN ligand binding pocket compared to the 5-carbaldehyde regioisomer (CAS 2582979-82-4). In the crystal structure of DDB1-CRBN bound to lenalidomide (PDB: 5FQD), the 4-position of the isoindolinone ring projects toward a solvent-exposed region, while the 5-position orients toward a different trajectory [1]. PROTACs constructed using 6-position-modified lenalidomide derivatives demonstrate differential neosubstrate degradation selectivity (IKZF1, IKZF3, CK1α) as shown by dose-response DC50 curves in the HiBiT degradation assay system [2]. The aldehyde at the 4-position enables reductive amination-based linker conjugation, which is orthogonal to the amide coupling required by Desamino lenalidomide-4-COOH (CAS 2287259-68-9), providing a chemically differentiated entry point for PROTAC library synthesis [3].

Regioisomer selectivity PROTAC linker chemistry Exit vector

Functional Group Orthogonality: Aldehyde (Reductive Amination) vs. Carboxylic Acid (Amide Coupling) Conjugation Efficiency

The aldehyde functional group of Desamino lenalidomide-7-CO enables reductive amination with amine-terminated linkers, a reaction that proceeds under mild conditions (pH 5–7, room temperature, NaBH3CN or NaBH(OAc)3) and is orthogonal to the amide coupling chemistry required by carboxylic acid-bearing analogs such as Desamino lenalidomide-4-COOH (CAS 2287259-68-9) . Sigma-Aldrich commercialises reagent cartridges (CRBN-PEG4 Synple and CRBN-PEG5 Synple) specifically designed for reductive amination of aldehydes/ketones with amine linkers in PROTAC synthesis, demonstrating the industrial relevance and established protocols for aldehyde-based CRBN ligand conjugation . The aldehyde route avoids the potential for racemisation at the glutarimide chiral centre during amide coupling activation steps, which is a documented concern for chiral CRBN ligands [1].

Reductive amination PROTAC linker conjugation Aldehyde chemistry

Commercial Availability and Batch-to-Batch Purity Consistency for Reproducible PROTAC Synthesis

Desamino lenalidomide-7-CO (CAS 2642231-76-1) is available from multiple commercial suppliers with specified purity of ≥98% (HPLC) . Leyan (Shanghai Shaoyuan Reagent Co.) lists the compound (Cat# 1712405) at 98% purity with 0.1 g packaging, and Aaron Chemicals (Cat# AR02841R) offers the compound for research procurement . InvivoChem provides the compound under catalogue number V112873 with documented storage conditions (powder: -20°C for 3 years, 4°C for 2 years; in solvent: -80°C for 6 months, -20°C for 1 month), shipping at ambient temperature, and defined solubility profiles in DMSO, ethanol, and DMF . This contrasts with custom-synthesised or single-lab-sourced alternatives where batch-to-batch variability in purity and residual solvent content can confound PROTAC activity data, particularly in DC50 and Dmax measurements that are sensitive to compound integrity.

Chemical procurement Purity specification PROTAC building block

Optimal Research and Industrial Application Scenarios for Desamino Lenalidomide-7-CO (CAS 2642231-76-1)


PROTAC Library Synthesis Using Reductive Amination Linker Strategies

The 4-aldehyde handle of Desamino lenalidomide-7-CO is ideally suited for constructing PROTAC libraries where amine-terminated PEG or alkyl linkers are attached via reductive amination. This chemistry is mild, orthogonal to the glutarimide ring, and compatible with high-throughput parallel synthesis workflows [1]. The solvent-exposed exit vector from the 4-position supports linker extension away from the CRBN surface, facilitating ternary complex formation with diverse target proteins. Sigma-Aldrich CRBN-PEG reagent cartridges are pre-optimised for this exact chemistry, reducing method development time [2].

Development of Achiral CRBN-Recruiting Degraders with Improved Stability

For programmes seeking to avoid racemisation issues associated with chiral glutarimide-based CRBN ligands, the desamino lenalidomide scaffold incorporating an aldehyde motif has been reported to offer improved stability and eliminate racemisation during linker conjugation [1]. This compound serves as a key building block for achiral or stereochemically stable partial PROTAC libraries, enabling systematic exploration of linker length and composition without confounding stereochemical variables [2].

Neosubstrate Selectivity Profiling in CRBN-Mediated Degradation Studies

PROTACs built with Desamino lenalidomide-7-CO as the CRBN-recruiting warhead can be used to profile neosubstrate degradation selectivity (IKZF1, IKZF3, CK1α, and other zinc finger transcription factors) [1]. The 4-position attachment point has been demonstrated in related lenalidomide derivatives to influence which neosubstrates are preferentially degraded, and systematic variation of linker composition from this aldehyde anchor point enables the identification of degraders with tailored selectivity profiles [2].

Procurement for Reproducible SAR and Lead Optimisation Campaigns

The compound's commercial availability at ≥98% purity from multiple vendors (InvivoChem, Leyan, Aaron Chemicals) with documented storage stability supports multi-round SAR campaigns where batch-to-batch consistency is critical [1]. Defined solubility parameters in DMSO, ethanol, and DMF enable reliable stock solution preparation, and the room-temperature shipping stability minimises degradation during transit, reducing the risk of receiving oxidised or degraded material that could confound biological assay results [2].

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